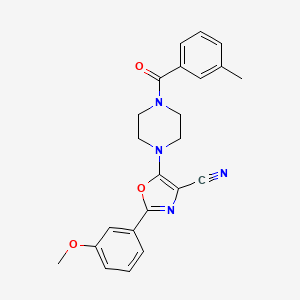
2-(3-Methoxyphenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyphenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile, also known as MBPPOC, is a chemical compound that has gained attention in the scientific community due to its potential use in pharmaceutical research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Properties
- A study on the synthesis and antimicrobial activities of some azole derivatives, including 1,2,4-triazole compounds, reveals the chemical synthesis routes that could be relevant to the compound . These azole derivatives have shown potential antimicrobial activities, indicating the compound's possible use in developing antimicrobial agents (Bektaş et al., 2007).
- Research on carbon-11-labeled arylpiperazinylthioalkyl derivatives as new PET radioligands for imaging of 5-HT1AR showcases the synthesis of complex molecules for biomedical imaging, suggesting that similar synthetic strategies might apply to the compound of interest (Gao, Wang, & Zheng, 2012).
Pharmacological Activities
- A paper on the design, synthesis, and antimicrobial activities of azole derivatives highlights the potential of certain chemical structures in combating microbial infections. Such studies hint at the compound's potential role in the development of new antimicrobial drugs (Başoğlu et al., 2013).
- The synthesis and biological evaluation of novel derivatives for potential antimicrobial applications point to the broad research interest in developing new compounds with enhanced biological activities. This underscores the significance of exploring the pharmacological potentials of new chemical entities (Suresh, Lavanya, & Rao, 2016).
Molecular Docking and Theoretical Studies
- Molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors provide insights into the computational and theoretical approaches for assessing the biological activities of complex molecules. These methods could be applied to evaluate the binding affinities and activity profiles of the compound (Karayel, 2021).
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-16-5-3-7-18(13-16)22(28)26-9-11-27(12-10-26)23-20(15-24)25-21(30-23)17-6-4-8-19(14-17)29-2/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVWOUOMPPNDNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC(=CC=C4)OC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

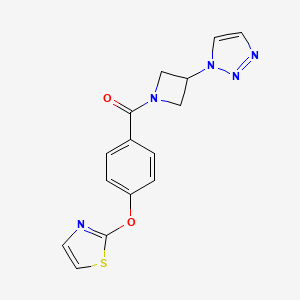
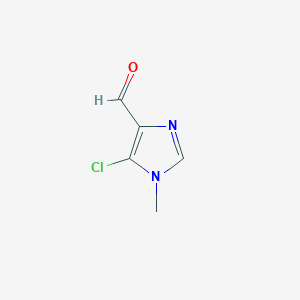

![(E)-methyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2399529.png)
![2-benzamido-N-(3-methoxypropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2399531.png)

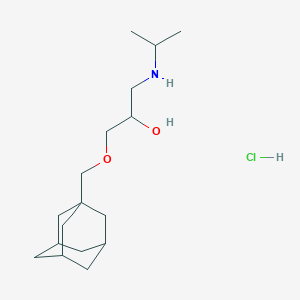

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2399537.png)
![Tert-butyl N-[[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-4-hydroxypiperidin-4-yl]methyl]carbamate](/img/structure/B2399538.png)
![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxochromen-2-yl]furan-2-carboxamide](/img/structure/B2399539.png)
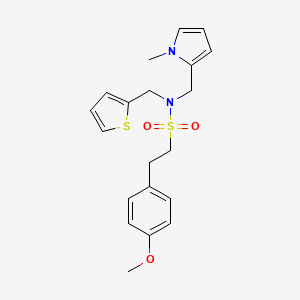
![N-[[5-bromo-2-(difluoromethoxy)phenyl]methyl]-2-chloropyridine-4-carboxamide](/img/structure/B2399544.png)
